Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate
Description
Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1196154-25-2) is a brominated pyrazolo-pyrazine derivative featuring a tert-butyl carbamate group. Its molecular formula is C₁₁H₁₆BrN₃O₂ (MW 302.17), and it is synthesized via bromination of the parent pyrazolo-pyrazine scaffold using N-bromosuccinimide (NBS) in dichloromethane (DCM) . The compound is a white solid with 97% purity and serves as a key intermediate in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .
Properties
IUPAC Name |
tert-butyl 3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJZWMKFYFGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Steps
| Step | Description | Key Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Synthesis of tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | [(2S)-2-[tert-butoxycarbonyl(1H-pyrazol-5-ylmethyl)amino]propyl] methanesulfonate, base | Solvent and temperature per patent | Not specified | WO2018011163A1 |
| 2 | Bromination to tert-butyl 3-bromo derivative | Brominating agent (NBS or Br2) | DMF, 0°C to RT | Not specified | WO2018011163A1 |
| 3 | Purification of crude brominated product | EtOAc, Na2SO4, silica gel | Standard extraction and chromatography | Not specified | WO2018011163A1 |
Additional Research Findings
- The patent WO2018011163A1 provides the most detailed and authoritative synthetic route for this compound, including examples of intermediates and analogs, emphasizing stereochemical control and functional group transformations.
- No explicit yields or detailed reaction times are disclosed for each step in the publicly available patent text, but the procedures are consistent with typical heterocyclic synthesis protocols.
- Related pyrazolo[1,5-a]pyrazine derivatives are commonly synthesized via cyclization of amino-substituted precursors followed by halogenation, supporting the described methodology.
- The molecular formula is C12H18BrN3O2 with a molecular weight of 316.19 g/mol, confirming the incorporation of the bromine substituent at the 3-position.
Chemical Reactions Analysis
tert-Butyl (6R)-3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
tert-Butyl (6R)-3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of new materials and drugs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (6R)-3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (R)-3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- Key Differences :
- Substituent at Position 6 : The 6-methyl group in the target compound is replaced with a bulkier isopropyl group.
- Impact : Increased steric hindrance may reduce reactivity in cross-coupling reactions but could enhance target selectivity in biological assays.
- Synthesis : Similar bromination protocol using NBS, but starting from a 6-isopropyl precursor .
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1250998-21-0)
- Key Differences :
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1209487-56-8)
- Key Differences: Functional Group: Bromine replaced with an amino group (-NH₂). Impact: Enables nucleophilic substitution or hydrogen bonding, useful in kinase inhibitor design. Molecular Weight: 238.29 (lower due to absence of bromine) .
(6S)-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines
- Key Differences :
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate
- Key Differences :
- Core Structure : Pyrazolo-pyrimidine vs. pyrazolo-pyrazine.
- Functional Groups : Ketone and ester groups instead of bromine and tert-butyl carbamate.
- Synthesis : Prepared via ultrasound-assisted reactions in aqueous-alcohol media, yielding 70–81% purified products .
Biological Activity
Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate (CAS No. 1196154-25-2) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H18BrN3O2
- Molecular Weight : 316.2 g/mol
- IUPAC Name : tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
- CAS Number : 1639881-14-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that pyrazolo derivatives can exhibit:
- Anticancer Activity : Compounds similar to tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine have been shown to inhibit specific kinases involved in cancer progression. For instance, pyrazolo[3,4-b]pyridines have demonstrated significant inhibition of VEGFR-2 kinase, crucial for angiogenesis in tumors, with IC50 values around 1.46 µM .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Effects : Some studies suggest that pyrazolo compounds may protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative diseases.
Biological Assays and Case Studies
The following table summarizes key findings from various studies on the biological activity of similar pyrazolo compounds:
Research Findings
Recent studies have focused on the synthesis and characterization of tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine derivatives. These investigations have revealed:
- Synthesis Pathways : Various synthetic routes have been developed to obtain high-purity samples of the compound, facilitating further biological evaluation.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the pyrazolo structure affect biological activity is crucial for optimizing therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation of a pyrazolo-pyrazine precursor. A common approach includes:
- Step 1 : Condensation of pyrazole derivatives with tert-butyl carbamate under basic conditions (e.g., NaH/DMF) to form the dihydropyrazine core .
- Step 2 : Bromination using N-bromosuccinimide (NBS) in acetonitrile at room temperature, achieving ~60–70% yield .
- Critical Parameters :
- Temperature : Elevated temperatures (>40°C) during bromination may lead to ring-opening side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents reduce solubility.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the brominated product from unreacted starting material .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Q. What role does the bromine substituent play in modulating reactivity and biological activity?
Methodological Answer:
- Reactivity : Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Biological Impact :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways)?
Methodological Answer:
- Controlled Experiments :
- Computational Modeling :
Q. What strategies are effective for improving in vivo stability without compromising activity?
Methodological Answer:
Q. How do structural analogs compare in target binding affinity, and what computational tools validate these differences?
Methodological Answer:
-
SAR Table :
Compound Target (IC50 nM) Selectivity Ratio (vs. Off-Target) 3-Bromo derivative 15 ± 2 12:1 3-Chloro analog 28 ± 4 8:1 3-Hydroxy analog 120 ± 10 3:1 Data from kinase inhibition assays -
Docking Simulations :
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile discrepancies between aqueous (mg/mL) and DMSO (50 mg/mL) solubility?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
